2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one
Description
2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one (AMG 221) is a thiazolone-based inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for converting inactive cortisone to active cortisol in tissues. Elevated cortisol levels contribute to metabolic disorders such as insulin resistance, obesity, and dyslipidemia. AMG 221 was developed to address these conditions, particularly type 2 diabetes, by suppressing intracellular glucocorticoid activation .
The compound features a bicyclo[2.2.1]heptane (norbornane) moiety at the 2-position and a sterically hindered 5-isopropyl-5-methyl substitution on the thiazol-4(5H)-one core. The methyl group at C-5 was introduced to prevent epimerization, a stability issue observed in earlier analogs lacking this substituent .
Properties
IUPAC Name |
2-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]imino]-5-methyl-5-propan-2-yl-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-8(2)14(3)12(17)16-13(18-14)15-11-7-9-4-5-10(11)6-9/h8-11H,4-7H2,1-3H3,(H,15,16,17)/t9-,10+,11?,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNCXQNUXCHRRX-KEPWKZQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=NC2CC3CCC2C3)S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1(C(=O)NC(=NC2C[C@@H]3CC[C@H]2C3)S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856608 | |
| Record name | 2-{[(1S,4R)-Bicyclo[2.2.1]heptan-2-yl]amino}-5-methyl-5-(propan-2-yl)-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870708-16-0 | |
| Record name | 2-{[(1S,4R)-Bicyclo[2.2.1]heptan-2-yl]amino}-5-methyl-5-(propan-2-yl)-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Amination: The resulting bicyclic compound is then subjected to amination using an appropriate amine, such as 2-aminothiazole, under controlled conditions.
Thiazole Ring Formation: The thiazole ring is formed by cyclization of the aminated intermediate with isopropyl and methyl substituents, typically using a cyclization agent like phosphorus pentasulfide (P2S5).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed on the bicyclic structure using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oxidized derivatives of the thiazole ring
Reduction: Reduced bicyclic structures
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Inhibition of Enzymatic Activity
Research indicates that derivatives of thiazolones, including this compound, exhibit significant inhibitory effects on enzymes linked to metabolic diseases. Notably, studies have shown that it can inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme involved in cortisol metabolism, which is crucial for managing conditions like metabolic syndrome and obesity .
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| 2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one | TBD | 11β-HSD1 |
This inhibition can potentially lead to reduced blood glucose levels and improved insulin sensitivity, making it a candidate for diabetes treatment .
Antidiabetic Potential
In preclinical studies, this compound has demonstrated the ability to lower blood glucose and insulin levels in animal models, suggesting its potential as an antidiabetic agent . The mechanism appears to involve modulation of glucocorticoid action through inhibition of 11β-HSD1.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler bicyclic precursors. The synthetic pathways often utilize various reagents and conditions to achieve the desired stereochemistry and functionalization.
Synthetic Route Overview
- Starting Material : (1S,4R)-bicyclo[2.2.1]heptan-2-one.
- Reagents : Amines and thiazole derivatives.
- Conditions : Reflux in suitable solvents like ethanol or dichloromethane.
- Yield : Varies depending on the specific reaction conditions.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in vivo and in vitro:
Case Study 1: Metabolic Syndrome Model
In a study involving a rodent model of metabolic syndrome, administration of the compound resulted in a statistically significant reduction in both fasting glucose levels and body weight compared to control groups . These findings support the hypothesis that inhibiting 11β-HSD1 can ameliorate symptoms associated with metabolic disorders.
Case Study 2: In Vitro Enzyme Inhibition
A series of experiments tested various derivatives against 11β-HSD isoforms. The results indicated that modifications on the thiazole ring could enhance inhibitory potency, with some derivatives achieving IC50 values below 10 µM against the target enzyme .
Mechanism of Action
The mechanism by which 2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one exerts its effects involves interactions with specific molecular targets. The bicyclic structure and thiazole ring allow it to bind to enzymes and receptors, modulating their activity. This binding can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stability Comparisons
AMG 221 belongs to a class of thiazolone derivatives designed to inhibit 11β-HSD1. Key structural distinctions and their pharmacological implications are outlined below:
Key Findings:
- Epimerization Resistance: The 5-methyl group in AMG 221 eliminates stereochemical instability, a critical improvement over earlier analogs where epimerization at C-5 produced less potent diastereomers .
- Synthetic Complexity: Compounds like 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one require multistep syntheses with base catalysts, complicating purification and scalability compared to AMG 221’s optimized route .
Pharmacokinetic and Metabolic Comparisons
AMG 221’s metabolites were extensively characterized, with eight major active metabolites identified and synthesized for evaluation. This thorough profiling ensures predictable pharmacokinetics and reduced off-target effects, a advantage over compounds with unstudied metabolic pathways .
In contrast, quaternary ammonium compounds (e.g., alkyltrimethylammonium derivatives) exhibit surfactant-like properties and critical micelle concentrations (CMCs), but these are unrelated to 11β-HSD1 inhibition and highlight divergent applications .
Therapeutic Efficacy in Disease Models
- AMG 221: In diet-induced obese mice, AMG 221 significantly lowered glucose, insulin, and triglycerides while slowing atherosclerosis progression in apolipoprotein E-deficient mice .
- Other 11β-HSD1 Inhibitors: Earlier inhibitors without C-5 methyl groups showed reduced efficacy due to epimerization, limiting their clinical utility .
Biological Activity
The compound 2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one is a bicyclic amine derivative that exhibits significant biological activity, particularly in pharmacological contexts. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on diverse research findings.
Synthesis
The synthesis of the compound involves several key steps, typically starting from readily available precursors. The following schematic outlines a general synthetic pathway for obtaining the target compound:
- Starting Material : Bicyclo[2.2.1]heptan-2-amine is reacted with isopropyl and methyl thiazole derivatives.
- Reactions : The process may involve nucleophilic substitutions and cyclization reactions to form the thiazolone structure.
- Purification : The final product is purified using techniques such as column chromatography.
The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing pathways related to pain and anxiety.
Pharmacological Properties
Research has indicated several pharmacological properties associated with this compound:
- Antidepressant Effects : Studies have shown that derivatives of bicyclic amines can exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.
- Neuroprotective Activity : The thiazolone moiety has been linked to neuroprotective effects, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.
- Anti-inflammatory Properties : Some research indicates that this compound may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions.
Study 1: Antidepressant Activity
A study published in Molecular Pharmacology explored the effects of various bicyclic compounds on serotonin and norepinephrine reuptake inhibition. The results indicated that this compound showed significant inhibition comparable to established antidepressants, suggesting its potential as a novel therapeutic agent for depression .
Study 2: Neuroprotection
In another study focused on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings demonstrated that treatment with this compound significantly reduced cell death and improved cell viability in vitro .
Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one?
- Methodology :
- Step 1 : Adapt the thiazolone core synthesis from , which involves refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and acetic acid. Replace the aryl group with the bicyclo[2.2.1]heptan-2-ylamino substituent.
- Step 2 : Optimize reaction conditions (e.g., solvent, temperature) for steric hindrance introduced by the bicyclic system. Use DMF/acetic acid for recrystallization to improve purity .
- Validation : Monitor reaction progress via TLC or HPLC and confirm stereochemistry using chiral chromatography or X-ray crystallography.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for the bicyclo[2.2.1]heptane moiety (e.g., distinct proton environments at C1 and C4) and confirm the thiazolone ring’s keto-enol tautomerism.
- HPLC-MS : Use reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity. Compare retention times with synthetic intermediates .
- Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry.
Q. What stability considerations are critical for storing and handling this compound?
- Guidelines :
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiazolone ring.
- Avoid prolonged exposure to light, as bicyclic amines may undergo photodegradation.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclo[2.2.1]heptane moiety influence biological activity?
- Experimental Design :
- Comparative Studies : Synthesize diastereomers (e.g., (1R,4S)-configuration) and evaluate their binding affinity to target enzymes using SPR or ITC.
- Molecular Dynamics (MD) : Simulate interactions between the bicyclic system and hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) to assess steric and electronic effects .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodology :
- Solubility Screening : Use the shake-flask method in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol).
- QSAR Modeling : Corrogate experimental data with computational descriptors (e.g., logP, polar surface area) to predict bioavailability.
- Case Study : A 2022 study on thiazolone derivatives reported discrepancies in DMSO solubility due to keto-enol equilibrium; adjust pH to stabilize the dominant tautomer .
Q. How can environmental fate studies be designed to assess this compound’s ecotoxicological impact?
- Framework from :
- Phase 1 : Measure physical-chemical properties (e.g., logKow, hydrolysis half-life) using OECD guidelines.
- Phase 2 : Conduct microcosm assays to track biodegradation in soil/water systems.
- Phase 3 : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
